2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid 2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2092286-66-1
VCID: VC4169369
InChI: InChI=1S/C7H10O4S/c8-6(9)5-1-7(2-5)3-12(10,11)4-7/h5H,1-4H2,(H,8,9)
SMILES: C1C(CC12CS(=O)(=O)C2)C(=O)O
Molecular Formula: C7H10O4S
Molecular Weight: 190.21

2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid

CAS No.: 2092286-66-1

Cat. No.: VC4169369

Molecular Formula: C7H10O4S

Molecular Weight: 190.21

* For research use only. Not for human or veterinary use.

2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid - 2092286-66-1

Specification

CAS No. 2092286-66-1
Molecular Formula C7H10O4S
Molecular Weight 190.21
IUPAC Name 2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxylic acid
Standard InChI InChI=1S/C7H10O4S/c8-6(9)5-1-7(2-5)3-12(10,11)4-7/h5H,1-4H2,(H,8,9)
Standard InChI Key AUUBVSVUCMPSKW-UHFFFAOYSA-N
SMILES C1C(CC12CS(=O)(=O)C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

The molecular structure of 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid features a spirocyclic system where a cyclohexane ring is fused to a thiane ring via a shared carbon atom (Figure 1). The sulfur atom in the thiane ring is oxidized to a sulfone group (SO₂), contributing to the compound’s electronic and steric properties . The IUPAC name, 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid, reflects this arrangement, with the "spiro" descriptor indicating the connectivity between the two rings.

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₇H₁₀O₄S
Molecular Weight190.21 g/mol
SMILESC1C(CC12CS(=O)(=O)C2)C(=O)O
InChIKeyAUUBVSVUCMPSKW-UHFFFAOYSA-N
Boiling Point494.7±45.0°C
Density1.6±0.1 g/cm³

The spirocyclic core imposes conformational constraints, making the compound valuable for designing molecules with defined three-dimensional geometries . The carboxylic acid group at position 6 enhances its reactivity, enabling derivatization into esters, amides, or salts for further applications.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid typically involves cyclization and oxidation steps. A patent by CN102442934A outlines a five-step process starting from a precursor compound (14) :

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols.

  • Protection: Tosyl (Ts) chloride is used to protect reactive intermediates.

  • Cyclization: Reaction with o-nitrobenzenesulfonamide under basic conditions forms the spirocyclic framework.

  • Deprotection: Thiophenol removes protecting groups in dimethylformamide (DMF).

  • Oxidation and Functionalization: Acidic ketone formation followed by tert-butoxycarbonyl (Boc) protection yields the final product .

Alternative routes utilize coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate amide bond formation with intermediates . For example, Ambeed reports an 83% yield when reacting the carboxylic acid with a secondary amine using BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in DMF .

Analytical Characterization

Modern spectroscopic techniques confirm the compound’s structure:

  • NMR Spectroscopy: Proton and carbon-13 NMR identify the spirocyclic environment and sulfone group.

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 190.21 .

  • IR Spectroscopy: Stretching vibrations for the sulfone (1150–1300 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups are observed.

Physicochemical Properties

The compound’s stability and solubility profile are critical for handling and application. While solubility data in water are unavailable, its logP value (estimated at 1.37) suggests moderate lipophilicity, favoring organic solvents like DCM or THF . The high boiling point (494.7°C) indicates thermal stability, making it suitable for high-temperature reactions. Storage at 4°C is recommended to prevent decomposition .

ParameterValueSource
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresP261, P264, P270, P271
Storage Temperature4°C

Applications in Medicinal Chemistry

The spirocyclic scaffold of 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid is prized in drug discovery for its ability to mimic bioactive conformations. Potential applications include:

  • Protease Inhibitors: The rigid structure may fit into enzyme active sites, as seen in similar spirocyclic protease inhibitors .

  • Kinase Modulators: Structural analogs have shown activity against protein kinases involved in cancer and inflammation .

  • Peptidomimetics: The carboxylic acid group enables incorporation into peptide backbones, enhancing metabolic stability .

Comparative Analysis with Structural Analogs

Comparing this compound to related spirocyclic systems highlights its uniqueness:

  • Bicyclo[2.2.1]heptane-2-carboxylic Acid: Lacks the sulfone group, reducing electronic withdrawal effects .

  • Tricyclo[2.2.1.0²,⁶]heptane Derivatives: Exhibit higher steric bulk but lower solubility .

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